4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine
Description
Significance of the Thieno[2,3-d]pyrimidine (B153573) Nucleus as a Privileged Scaffold
The thieno[2,3-d]pyrimidine nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its structural resemblance to endogenous purine (B94841) bases, allowing it to act as a bioisostere and interact with a wide range of biological targets that recognize purines, such as kinases. researchgate.netresearchgate.netsci-hub.se This mimicry enables thieno[2,3-d]pyrimidine derivatives to function as competitive inhibitors for enzymes that would typically bind to purine-containing molecules like ATP. nih.gov
The rigid, bicyclic nature of the scaffold provides a well-defined three-dimensional structure that can be strategically functionalized at various positions. This allows for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for a specific biological target. sci-hub.se The inherent aromaticity and presence of multiple heteroatoms also contribute to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition.
Research has demonstrated that derivatives of this scaffold possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system protective properties. sci-hub.senih.gov A significant portion of this research has focused on their role as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer progression. nih.govtandfonline.com
Overview of Heterocyclic Compounds in Modern Drug Discovery Research Paradigms
Heterocyclic compounds are a cornerstone of modern drug discovery and development. rroij.com These are cyclic organic compounds containing at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. ijprajournal.commdpi.com It is estimated that over 85% of all biologically active chemical entities contain at least one heterocyclic ring, highlighting their central role in pharmaceutical chemistry. nih.gov
The immense structural diversity of heterocyclic compounds provides a vast chemical space for medicinal chemists to explore. nih.gov The presence of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are critical for a molecule's pharmacokinetic and pharmacodynamic profile. rroij.comnih.gov These properties can be modulated through synthetic modifications to optimize absorption, distribution, metabolism, and excretion (ADME) characteristics of a potential drug candidate.
Heterocycles are integral to various drug design strategies, including lead optimization and fragment-based drug design (FBDD). rroij.com They often serve as the core scaffold upon which further chemical modifications are made to enhance potency and selectivity. rroij.com Advances in synthetic organic chemistry have further expanded the accessibility and variety of functionalized heterocyclic compounds, accelerating the drug discovery process. researchgate.net
Rationale for Investigating 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine Derivatives within This Class
The specific compound, this compound, represents a logical and strategic design within the broader class of thieno[2,3-d]pyrimidine derivatives. The rationale for its investigation is based on the synergistic contribution of its distinct structural features:
The Thieno[2,3-d]pyrimidine Core: As established, this scaffold provides the foundational "privileged" structure, predisposing the molecule for interaction with various biological targets, particularly protein kinases. researchgate.netsci-hub.se
The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is a key reactive handle. It acts as a leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward synthesis of a diverse library of analogues by introducing various amines, alcohols, or thiols at this position. nih.gov This synthetic tractability is crucial for structure-activity relationship (SAR) studies, enabling researchers to systematically probe the chemical space around the core scaffold to identify compounds with improved biological activity.
The 2-(2-fluorophenyl) Group: The substitution at the 2-position with a phenyl ring is a common strategy to explore hydrophobic and pi-stacking interactions within a target's binding site. The inclusion of a fluorine atom on this phenyl ring is a well-established tactic in medicinal chemistry for several reasons:
Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the half-life of the compound.
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the phenyl ring and enable specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein, potentially enhancing binding affinity. mdpi.com
Conformational Control: The fluorine atom can influence the preferred conformation of the phenyl ring, which can be advantageous for optimal binding.
Therefore, the investigation of this compound and its derivatives is a rational approach to developing novel therapeutic agents. It combines a proven biologically active scaffold with strategically placed functional groups that allow for both extensive chemical modification and potential enhancement of pharmacokinetic and pharmacodynamic properties.
Chemical and Research Data
Below are tables summarizing key chemical properties of the title compound and illustrative research findings for related thieno[2,3-d]pyrimidine derivatives, demonstrating their potential as kinase inhibitors.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 773140-11-7 chemicalbook.com |
| Molecular Formula | C₁₂H₆ClFN₂S |
| Molecular Weight | 264.71 g/mol |
| Appearance | Solid |
| Canonical SMILES | C1=CC=C(C(=C1)F)C2=NC3=C(S2)C=CN=C3Cl |
| InChI Key | Not available in searched sources |
Table 2: Examples of Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Example IC₅₀ Value | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | VEGFR-2 | 0.23 µM (for compound 17f) | nih.gov |
| Thieno[2,3-d]pyrimidine Derivatives | EGFRL858R/T790M | 13 nM (for compound B1) | nih.gov |
| Thieno[2,3-d]pyrimidine Derivatives | EGFR (Wild-Type & T790M) | 88.24 nM & 92.02 nM (for compound 7a) | tandfonline.com |
| Thieno[2,3-d]pyrimidine Sulfonamides | Breast Cancer Cell Line (MCF7) | 22.12 µM (for compound 14) | alliedacademies.org |
Note: The data in Table 2 are for various derivatives within the thieno[2,3-d]pyrimidine class and not for this compound itself. IC₅₀ is the half-maximal inhibitory concentration and is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2S/c13-10-8-5-6-17-12(8)16-11(15-10)7-3-1-2-4-9(7)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFTFVPMVUDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CS3)C(=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 2,3 D Pyrimidine Frameworks and Their Functionalization
Established Synthetic Pathways to the Thieno[2,3-d]pyrimidine (B153573) Core Structure
The construction of the thieno[2,3-d]pyrimidine nucleus relies on well-established and versatile chemical reactions. These pathways typically begin with the formation of a polysubstituted 2-aminothiophene, which serves as the key building block for the subsequent pyrimidine (B1678525) ring closure.
The Gewald reaction is a cornerstone in thiophene (B33073) chemistry and a primary route for accessing the requisite 2-aminothiophene precursors for thieno[2,3-d]pyrimidine synthesis. umich.eduorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst, such as diethylamine (B46881) or morpholine. wikipedia.orgmdpi.com
The mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to yield an α,β-unsaturated nitrile intermediate. wikipedia.org The subsequent addition of sulfur, followed by cyclization and tautomerization, affords the highly functionalized 2-aminothiophene. wikipedia.org The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring by simply changing the starting carbonyl and nitrile components. umich.edursc.org For instance, the synthesis of an ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate intermediate is achieved using ethyl acetoacetate, malononitrile, and sulfur. mdpi.comresearchgate.net
Table 1: Examples of Gewald Reaction for 2-Aminothiophene Synthesis
| Carbonyl Compound | α-Cyano Compound | Base | Product | Reference |
|---|---|---|---|---|
| Ketone/Aldehyde | α-cyanoester | Amine | Polysubstituted 2-aminothiophene | wikipedia.org |
Microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to improved reaction yields and reduced reaction times. wikipedia.org
Once the 2-aminothiophene precursor is obtained, the next critical step is the annulation of the pyrimidine ring. This is achieved through cyclization reactions with various C1 or N-C=N synthons.
Common strategies include:
Reaction with Urea (B33335): Heating a 2-aminothiophene-3-carboxylate with urea leads to the formation of a thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com This intermediate can then be further functionalized.
Reaction with Aldehydes: Condensation of a 2-aminothiophene-3-carboxamide (B79593) with an aldehyde can yield 2-substituted-4-oxo-thieno[2,3-d]pyrimidines. core.ac.uk
Reaction with Nitriles: In the presence of an acid catalyst like hydrogen chloride, 2-aminothiophene-3-carbonitriles can react with other nitriles (R-CN) to form 2-substituted-4-aminothieno[2,3-d]pyrimidines. mdpi.comcore.ac.uk
Reaction with Acid Chlorides: The amino group of a 2-aminothiophene can react with an acid chloride to form an amide intermediate, which then cyclizes to afford the thieno[2,3-d]pyrimidine core. core.ac.uk
These cyclization methods are fundamental for building the core heterocyclic system and introducing initial substituents at the 2-position of the pyrimidine ring. nih.gov
Halogenation, particularly chlorination at the C4 position, is a pivotal step for creating reactive intermediates for further derivatization. The most common precursor for this transformation is the corresponding thieno[2,3-d]pyrimidin-4(3H)-one (or its tautomeric 4-hydroxy form).
The chlorination is typically accomplished by treating the 4-oxo-thieno[2,3-d]pyrimidine with a strong chlorinating agent, most commonly phosphoryl chloride (POCl₃), often at reflux temperatures. nih.govnih.govnih.gov Thionyl chloride (SOCl₂) can also be employed for this purpose. chemicalbook.com This reaction converts the hydroxyl or oxo group into a chloro group, which is an excellent leaving group. nih.gov
The resulting 4-chlorothieno[2,3-d]pyrimidine (B15048) is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogen atoms activates the C4 position for attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups, such as amines, alkoxides, and thiolates, by reacting the 4-chloro intermediate with the corresponding nucleophile. nih.govnih.gov For example, a series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines have been synthesized through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines with different amines. nih.gov
Specific Synthetic Approaches for 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine and Related Analogues
The synthesis of the target compound, this compound, integrates the established methodologies described above. A general and logical synthetic pathway proceeds as follows:
Formation of the Thiophene Ring: A suitable 2-aminothiophene-3-carboxamide or 3-carbonitrile is synthesized, often via a Gewald-type reaction, to provide the foundational thiophene ring with the necessary functionalities for pyrimidine ring formation.
Pyrimidine Ring Annulation: The 2-aminothiophene intermediate is cyclized with a reagent that introduces the 2-(2-fluorophenyl) moiety. A common method involves the condensation of a 2-aminothiophene-3-carboxamide with 2-fluorobenzaldehyde. This reaction forms the 2-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one intermediate.
Chlorination at the 4-Position: The crucial final step involves the conversion of the 4-oxo group to a chloro group. The 2-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one intermediate is heated under reflux with neat phosphoryl chloride (POCl₃). nih.gov After the reaction is complete, the excess POCl₃ is removed, and the mixture is carefully quenched with ice water and neutralized to afford the final product, this compound. nih.gov
This sequence is highly adaptable for producing a variety of 2-aryl-4-chloro analogues by simply varying the aldehyde used in the cyclization step. nih.gov
Table 2: General Synthetic Scheme for 2-Aryl-4-chlorothieno[2,3-d]pyrimidines
| Step | Precursor | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-Aminothiophene-3-carboxamide | Aryl aldehyde (e.g., 2-fluorobenzaldehyde) | 2-Aryl-thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
Advanced Synthetic Methodologies and Catalytic Innovations in Thienopyrimidine Construction
Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing waste, and simplifying procedures. In the context of thieno[2,3-d]pyrimidine synthesis, several advanced methodologies have been explored.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate many organic reactions, including those used to build the thienopyrimidine core. It has been noted as beneficial for the initial Gewald reaction, reducing reaction times and potentially increasing yields. wikipedia.org Furthermore, solid-supported syntheses under microwave irradiation and solvent-free conditions have been developed for creating thieno[2,3-d]pyrimidines from carboxylic acids, offering a more environmentally friendly approach. researchgate.net
Catalytic Innovations: While many of the core reactions rely on stoichiometric reagents (e.g., POCl₃) or basic/acidic catalysts, research continues into novel catalytic systems. The development of more efficient and recyclable catalysts for C-N and C-C bond-forming reactions involved in the functionalization of the thienopyrimidine scaffold is an active area of research. These innovations aim to provide milder reaction conditions and broader substrate scope for creating diverse libraries of these important heterocyclic compounds.
Computational and in Silico Approaches in the Investigation of Thieno 2,3 D Pyrimidine Derivatives
Molecular Design and Virtual Screening Strategies for Target Identification
The molecular design of thieno[2,3-d]pyrimidine (B153573) derivatives often begins with identifying a biological target, such as a protein kinase or receptor. nih.gov Once a target is identified, virtual screening techniques are employed to screen large libraries of compounds to find potential "hits". This process can be either structure-based or ligand-based.
Structure-based virtual screening relies on the three-dimensional structure of the target protein. In this approach, computational docking algorithms are used to predict how well a library of compounds, including thieno[2,3-d]pyrimidine derivatives, will bind to the target's active site.
Ligand-based virtual screening, on the other hand, is used when the 3D structure of the target is unknown. This method uses the information from a set of known active compounds to identify other molecules in a database with similar properties that are also likely to be active.
A combinatorial virtual screening approach has been successfully used to identify novel thieno[2,3-d]pyrimidine analogs as potential inhibitors for specific cancer targets. colab.ws
Molecular Docking Investigations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine" and related compounds, docking is used to understand how these molecules interact with their biological targets at the molecular level.
These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. For instance, docking studies on thieno[2,3-d]pyrimidine derivatives have been used to predict their binding modes within the active sites of enzymes like platelet-derived growth factor receptor-α (PDGFR-α). nih.gov
Interactive Table: Representative Molecular Docking Results for Thieno[2,3-d]pyrimidine Derivatives
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine analog 1 | PDGFR-α | -9.8 | Asp836, Cys677, Val659 |
| Thieno[2,3-d]pyrimidine analog 2 | Cyclin-dependent kinase 2 (CDK2) | -9.6 | Leu83, Ile10, Val18 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For thieno[2,3-d]pyrimidine derivatives, MD simulations can provide valuable insights into the conformational changes that occur upon binding to a target protein.
These simulations can also be used to assess the stability of the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can determine if the compound remains stably bound in the active site or if it dissociates. This information is crucial for predicting the efficacy of a potential drug molecule.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov For "this compound", these calculations can provide information about its molecular orbitals, charge distribution, and other electronic properties. researchgate.net
This information is valuable for understanding the molecule's reactivity and how it might interact with its biological target. For example, DFT calculations can help to identify the most likely sites for metabolic attack or for forming key interactions with a protein. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For thieno[2,3-d]pyrimidine derivatives, 3D-QSAR models have been developed to identify the key structural features required for their biological activities. researchgate.net
These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. researchgate.net QSAR studies have been successfully applied to thieno[2,3-d]pyrimidine derivatives to predict their inhibitory activity against various targets. nih.govtandfonline.com
In Silico Assessment of Drug-likeness and Pharmacokinetic Predictors (excluding ADMET results or safety profiles)
In silico tools are widely used to predict the drug-likeness and pharmacokinetic properties of compounds at an early stage of drug discovery. These predictions help to prioritize compounds with favorable properties for further development. For thieno[2,3-d]pyrimidine derivatives, various computational models can be used to predict properties such as:
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that has been shown to correlate well with passive molecular transport through membranes and is therefore a good predictor of oral bioavailability.
Interactive Table: Predicted Physicochemical Properties of a Representative Thieno[2,3-d]pyrimidine
| Property | Predicted Value |
|---|---|
| Molecular Weight | < 500 g/mol |
| LogP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
Structure Activity Relationship Sar Studies of 4 Chloro 2 2 Fluorophenyl Thieno 2,3 D Pyrimidine and Analogues
Influence of Substituent Identity and Position on Biological Potency
The biological potency of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine analogues is highly sensitive to the nature and position of substituents on the thieno[2,3-d]pyrimidine (B153573) core. Research has demonstrated that even subtle changes can lead to significant shifts in activity, including transitions from negative allosteric modulators (NAMs) to partial agonists at the dopamine D2 receptor. sdsu.edu
Key structural moieties have been identified as crucial for functional affinity and negative cooperativity. nih.govacs.orgnih.govacs.org For instance, in a series of thieno[2,3-d]pyrimidine-based negative allosteric modulators of the D2 receptor, the identity of the substituent at the 4-position of the pyrimidine (B1678525) ring plays a critical role. The replacement of the chloro group with various secondary and tertiary amines has been extensively explored to modulate potency and efficacy. sdsu.edu
Furthermore, functionalization at the 5- and 6-positions of the thiophene (B33073) ring can result in analogues with divergent cooperativity profiles. nih.govacs.orgnih.govacs.org The introduction of aromatic or aliphatic carbocycles at these positions has been shown to influence the pharmacological profile of the compounds, leading to NAMs with sub-micromolar affinity or even low-efficacy partial agonists. sdsu.edu
In the context of kinase inhibition, substitutions on the thieno[2,3-d]pyrimidine scaffold have been shown to affect potency against various kinases, such as B-Raf. The exploration of different functional groups at various positions of the heterocyclic core allows for the fine-tuning of inhibitory activity and selectivity.
Table 1: Influence of Substituents on the Biological Activity of Thieno[2,3-d]pyrimidine Analogues as Dopamine D2 Receptor Modulators
| Compound ID | R1 (Position 4) | R2 (Positions 5/6) | Activity Profile | Affinity (pKi) | Reference |
|---|---|---|---|---|---|
| 1 | -Cl | -H | NAM | 5.41 | nih.gov |
| 2 | -NH(CH3) | -H | NAM | - | sdsu.edu |
| 3 | -N(CH3)2 | -H | NAM | - | sdsu.edu |
| 4 | -NH(Cyclopropyl) | Fused Cyclohexane | Partial Agonist | - | sdsu.edu |
| 5 | -NH(CH2Ph) | Fused Cyclohexane | NAM | Sub-μM | sdsu.edu |
Stereochemical Considerations and Atropoisomerism in Activity Modulation
While specific studies on the atropoisomerism of this compound are not extensively reported in the reviewed literature, the general principles of stereochemistry and, particularly, atropoisomerism are highly relevant to this class of compounds. Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, which is a common feature in biaryl compounds. mdpi.comnih.gov Given that this compound possesses a 2-aryl substituent, the potential for atropisomers exists, and their distinct spatial arrangements could lead to differential interactions with biological targets.
In the broader context of drug discovery, atropisomers of a single compound can exhibit significantly different pharmacological profiles. sdsu.edu This is because the three-dimensional shape of a molecule is a critical determinant of its ability to bind to a specific receptor or enzyme active site. One atropisomer may bind with high affinity and elicit a desired biological response, while the other may be inactive or even produce off-target effects.
The field of kinase inhibitors has seen a growing interest in leveraging atropisomerism to achieve greater selectivity. sdsu.edu By designing molecules with stable atropisomers, it is possible to isolate and evaluate the activity of each isomer independently. This approach can lead to the development of highly selective inhibitors that target a specific kinase with minimal off-target effects, thereby reducing the potential for side effects. The principles learned from these studies on atropisomeric kinase inhibitors could be applied to the 2-arylthieno[2,3-d]pyrimidine scaffold to explore the potential for developing more selective and potent modulators of various biological targets. The synthesis of chiral thieno[2,3-d]pyrimidine derivatives and the separation of their enantiomers or atropisomers would be a crucial step in investigating these stereochemical effects on biological activity.
Impact of Core Structural Modifications on Receptor Affinity and Selectivity
Modifications to the core thieno[2,3-d]pyrimidine structure have a profound impact on receptor affinity and selectivity. The inherent properties of this fused heterocyclic system provide a rigid scaffold that can be systematically altered to probe interactions with biological targets.
One area of significant exploration has been the modification of the thiophene portion of the core. For example, the introduction of fused ring systems at the 5- and 6-positions can dramatically alter the shape and lipophilicity of the molecule, leading to changes in receptor binding. Studies on dopamine D2 receptor modulators have shown that fusing a cyclohexane ring to the thiophene can lead to compounds with varied pharmacological profiles, including both negative allosteric modulators and partial agonists. sdsu.edu
Another key modification is the alteration of the pyrimidine ring. The substituent at the 4-position is a critical determinant of activity. The 4-chloro group serves as a versatile handle for introducing a wide array of substituents through nucleophilic substitution reactions. The nature of the amine substituent at this position has been shown to be a key factor in the allosteric modulation of the D2 receptor. nih.gov
Table 2: Impact of Core Modifications on Receptor Affinity of Thieno[2,3-d]pyrimidine Analogues
| Compound ID | Core Modification | Target | Affinity (IC50/Ki) | Reference |
|---|---|---|---|---|
| 6 | 5,6-Dihydro-4H-cyclopenta[b]thiophene fused | PI3K | - | researchgate.net |
| 7 | 5,6,7,8-Tetrahydrobenzo nih.govacs.orgthieno[2,3-d]pyrimidine | Dopamine D2 | - | sdsu.edu |
| 8 | Fused pyran ring | Breast Cancer Cells | 27.6 μM (IC50) | nih.govmdpi.com |
| 9 | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine | PI3Kβ | 72% inhibition | rsc.org |
Elucidation of Key Molecular Features Governing Allosteric Modulation (e.g., at Dopamine D2 Receptor)
The thieno[2,3-d]pyrimidine scaffold has been identified as a novel chemotype for the allosteric modulation of the dopamine D2 receptor. nih.govacs.orgnih.govacs.org Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (dopamine) binds. This mode of action offers several potential advantages, including greater receptor subtype selectivity and a ceiling effect that can improve the safety profile of a drug.
Studies on thieno[2,3-d]pyrimidine-based D2 receptor modulators have revealed several key molecular features that govern their allosteric activity. The 2-aryl group, such as the 2-fluorophenyl moiety in the parent compound, is a crucial component for binding and allosteric modulation. The nature and substitution pattern of this aromatic ring can influence both affinity and the degree of cooperativity with the orthosteric ligand.
The substituent at the 4-position of the pyrimidine ring is also critical for allosteric modulation. A secondary amine at this position has been shown to be important for the negative allosteric modulation of dopamine efficacy. nih.gov The length and nature of the alkyl chain connecting the amine to other functionalities can also impact the allosteric effect.
Molecular and Cellular Mechanism Investigations of Thieno 2,3 D Pyrimidine Derivatives
Enzyme Inhibition Kinetics and Selectivity Profiling of Molecular Targets
Thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as potent inhibitors of several key enzyme families, particularly protein kinases and cyclooxygenases, which are crucial in pathophysiology.
The thieno[2,3-d]pyrimidine core is a well-established scaffold for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov Studies have shown that this moiety is beneficial for exhibiting anticancer activity through EGFR inhibition. nih.gov For instance, a series of 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone derivatives were identified as dual inhibitors of both EGFR and ErbB2 (HER2). nih.gov
Research has also focused on the activity of these compounds against both wild-type and clinically relevant mutant forms of EGFR, such as the T790M mutation which confers resistance to first-generation inhibitors. One study reported the discovery of a thieno[2,3-d]pyrimidine derivative, compound 7a, which significantly inhibited the growth of cancer cells expressing both wild-type EGFR and the resistant EGFR-T790M mutant. nih.gov Further structure-activity relationship (SAR) studies have explored various substitutions on the thieno[2,3-d]pyrimidine ring to optimize potency and selectivity. nih.gov For example, certain 4,6-disubstituted derivatives have demonstrated EGFR inhibitory activity with IC50 values in the low nanomolar range. nih.gov The introduction of solubilizing amine tails has also been shown to increase the potency of these inhibitors, with some achieving IC50 values under 1 nM, comparable to the commercial inhibitor Erlotinib. ntnu.no
| Compound Series | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone (Cmpd 106) | EGFR | 5.54 | nih.gov |
| 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone (Cmpd 107) | EGFR | 18.7 | nih.gov |
| 4,7-disubstitued thieno[3,2-d]pyrimidine (Cmpd 159) | EGFR | 2.5 | nih.gov |
| Compound 7a | EGFR (Wild-type & T790M) | Potent Inhibition (Specific IC50 not provided) | nih.gov |
The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. nih.govnih.gov Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as anti-PI3K agents. nih.govnih.govresearchgate.net In one study, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were evaluated for their enzymatic activity against PI3K isoforms. nih.govnih.gov The inhibitory effects of these compounds were assessed at a 10 μM concentration against PI3Kα, PI3Kβ, and PI3Kγ isoforms. nih.gov Compound VIb, featuring a 3-hydroxyphenyl group at the 2nd position of the scaffold, demonstrated the most significant activity, inhibiting PI3Kβ and PI3Kγ by 72% and 84%, respectively. nih.govnih.gov Another compound, IIIa, also showed good activity with 62% inhibition of PI3Kβ and 70% inhibition of PI3Kγ. nih.gov
| Compound | % Inhibition of PI3Kβ | % Inhibition of PI3Kγ | Reference |
|---|---|---|---|
| VIb | 72% | 84% | nih.govnih.gov |
| IIIa | 62% | 70% | nih.gov |
| VIc | 50% | - | nih.gov |
| IIIk | - | 48% | nih.gov |
The versatility of the thieno[2,3-d]pyrimidine scaffold allows for its interaction with a range of other protein kinases.
HER2 (ErbB2): As mentioned previously, certain 4-substituted anilinothieno[2,3-d]pyrimidine-6-methanone derivatives have been found to be dual inhibitors of both EGFR and HER2, a key member of the ErbB family of receptor tyrosine kinases. nih.gov
FLT3: While direct inhibition of FMS-like Tyrosine Kinase 3 (FLT3) by thieno[2,3-d]pyrimidines is not extensively documented in the provided search results, a closely related isomer, thieno[3,2-d]pyrimidine, has yielded derivatives that act as dual inhibitors of Focal Adhesion Kinase (FAK) and FLT3.
VEGFR2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, making it a crucial target in cancer therapy. nih.govresearchgate.netbue.edu.eg Numerous studies have identified thieno[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors. nih.govnih.govresearchgate.net For example, a derivative linked to a 1-(3-chloro-4-methylphenyl)-3-phenyl urea (B33335) moiety (compound 21e) showed highly potent single-digit nanomolar inhibition of VEGFR-2 with an IC50 of 21 nM. nih.gov Another study identified compound 17f, which exhibited high activity against VEGFR-2 with an IC50 value of 0.23 µM, equipotent to the reference drug sorafenib. nih.govresearchgate.net Further optimization led to the discovery of compounds with exceptionally potent inhibitory activity, with IC50 values as low as 3.9 nM. researchgate.netbue.edu.eg
MCL-1: Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein of the Bcl-2 family. nih.gov Based on the available search results, there is no direct evidence linking the 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine scaffold to the inhibition of MCL-1.
| Compound | VEGFR-2 IC50 | Reference |
|---|---|---|
| 21e | 21 nM | nih.gov |
| 21b | 33.4 nM | nih.gov |
| 17f | 230 nM (0.23 µM) | nih.govresearchgate.net |
| 8e | 3.9 nM | researchgate.netbue.edu.eg |
| 8b | 5.0 nM | researchgate.netbue.edu.eg |
The pyrimidine (B1678525) core is a known scaffold for inhibitors of cyclooxygenase (COX), an enzyme responsible for the synthesis of prostaglandins. mdpi.comnih.gov Studies on pyrimidine derivatives have demonstrated their potential to selectively inhibit the COX-2 isoform, which is often overexpressed in inflammatory conditions and cancer. mdpi.comnih.gov Two pyrimidine derivatives, L1 and L2, showed high selectivity for COX-2 over COX-1, with inhibitory activity comparable to the reference drug meloxicam. mdpi.com Similarly, research on benzo-thieno[3,2-d]pyrimidine derivatives confirmed their ability to inhibit COX-2 expression. researchgate.net These findings suggest that the broader class of thienopyrimidines has potential as a template for developing selective COX-2 inhibitors. mdpi.com
Receptor Binding and Allosteric Modulation Studies (e.g., Dopamine D2 Receptor)
Beyond enzyme inhibition, the thieno[2,3-d]pyrimidine scaffold has been identified as a novel framework for modulators of G-protein coupled receptors. Specifically, this scaffold has been shown to act as a negative allosteric modulator (NAM) of the dopamine D2 receptor (D2R). acs.orgacs.orgnih.gov This discovery was significant as the scaffold was not previously associated with known dopaminergic ligands. acs.orgnih.gov
Pharmacological validation confirmed that these compounds have an allosteric mode of action, acting as NAMs of dopamine efficacy. acs.orgnih.gov Structure-activity relationship studies have identified key structural moieties on the thieno[2,3-d]pyrimidine core that are crucial for functional affinity and negative cooperativity. acs.org Iterative modifications of the initial hit compound led to analogues with a 10-fold improvement in functional affinity and enhanced negative cooperativity with dopamine. acs.org This research highlights the thieno[2,3-d]pyrimidine scaffold as a promising and adaptable starting point for developing D2R allosteric modulators. acs.orgresearchgate.net
Cellular Pathway Perturbations and Signaling Cascade Analysis
The inhibition of molecular targets by thieno[2,3-d]pyrimidine derivatives translates into significant perturbations of cellular signaling pathways, often leading to cell cycle arrest and apoptosis.
One derivative, compound 5d, was found to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest. acs.orgnih.gov This effect was attributed to the deactivation of the mitogen-activated protein kinase (MAPK) pathway. acs.orgnih.gov The MAPK pathway is a critical signaling cascade that regulates cell proliferation, and its inhibition can halt uncontrolled cell growth. nih.govmdpi.com
Other thieno[2,3-d]pyrimidine derivatives have also been shown to induce cell cycle arrest at different phases. For example, the EGFR inhibitor designated as compound 7a was found to arrest cancer cell growth in the S and G2/M phases, ultimately leading to a significant apoptotic effect. nih.gov Similarly, another study on a different series of hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives found that the most active compound induced cell growth arrest at the G2/M phase and significantly increased apoptosis, which was associated with an increase in caspase-3 levels. nih.gov These findings demonstrate that thieno[2,3-d]pyrimidine derivatives can disrupt key signaling cascades, such as the MAPK and PI3K pathways, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.
Cell Cycle Progression Analysis in Preclinical Models
Thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a crucial mechanism for inhibiting tumor growth. Studies on various analogs have shown that these compounds can induce cell cycle arrest at different phases, preventing the proliferation of malignant cells.
For instance, certain 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been shown to cause cell cycle arrest. nih.gov Similarly, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to induce cell cycle arrest by deactivating the mitogen-activated protein kinase (MAPK) pathway in non-small cell lung cancer cells. nih.govnih.gov Other pyrimidine derivatives have been observed to cause cell cycle arrest in the G1/S phase or the G2/M phase in MCF-7 breast cancer cells. nih.gov
Table 1: Effect of Selected Thieno[2,3-d]pyrimidine Derivatives on Cell Cycle Progression
| Compound/Derivative Class | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines | Breast Cancer | Cell cycle arrest | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative | Non-Small Cell Lung Cancer | Induction of cell cycle arrest via MAPK deactivation | nih.govnih.gov |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 4) | MCF-7 | Arrested the cell cycle at the G1 phase | nih.govrsc.org |
Apoptosis Induction Mechanisms (e.g., Caspase Activation, Mitochondrial Pathways)
A key characteristic of many anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Thieno[2,3-d]pyrimidine derivatives have been shown to activate apoptotic pathways through various mechanisms.
One notable example is a novel pyrido[2,3-d]pyrimidine derivative, compound 4, which significantly activated apoptosis in MCF-7 cells. This compound increased the total apoptosis in treated cells by 58.29-fold compared to control cells. nih.govrsc.org The induction of apoptosis by pyrimidine-containing compounds is often mediated by the activation of caspases, such as caspase-3, and by influencing the balance of pro-apoptotic and anti-apoptotic proteins. nih.gov
Regulation of Gene Expression (e.g., BAX, Bcl-2, p53, Topo II)
The anticancer effects of thieno[2,3-d]pyrimidine derivatives are also linked to their ability to modulate the expression of genes that control cell survival and death. Key among these are the genes regulating the Bcl-2 family of proteins and the tumor suppressor protein p53.
Numerous pyrimidine-containing compounds have been found to induce apoptosis by upregulating the expression of the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the BAX/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. The tumor suppressor p53 can directly influence this ratio by inducing Bax transcription and, in some cases, repressing Bcl-2 transcription. nih.gov Furthermore, some pyrimidine derivatives have been shown to inhibit topoisomerase I (Topo I) activity, an enzyme crucial for DNA replication and repair. researchgate.net
Table 2: Gene Expression Regulation by Pyrimidine Derivatives
| Gene | Function | Effect of Pyrimidine Derivatives | Reference |
|---|---|---|---|
| BAX | Pro-apoptotic | Upregulation | nih.gov |
| Bcl-2 | Anti-apoptotic | Downregulation | nih.gov |
| p53 | Tumor suppressor | Overexpression can enhance cancer cell death | nih.gov |
Protein-Ligand Interaction Analysis within Specific Binding Pockets (e.g., BH3 Groove, Adenine Binding Pocket)
The biological activity of thieno[2,3-d]pyrimidine derivatives is ultimately determined by their interaction with specific protein targets. Molecular modeling and docking studies have provided insights into how these compounds bind to the active sites of key proteins involved in cancer progression.
For example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to bind to the tautomerase active site of macrophage migration inhibitory factor 2 (MIF2). nih.gov The chlorophenyl group of a related inhibitor, R110, was found to be embedded in a hydrophobic active site pocket of MIF2. nih.gov In another study, a pyrido[2,3-d]pyrimidine derivative (compound 4) was identified as a potent inhibitor of PIM-1 kinase, with molecular docking studies highlighting its binding interactions within the PIM-1 protein. nih.govrsc.org These interactions often involve hydrogen bonds and van der Waals forces with specific amino acid residues within the binding pocket. nih.govccij-online.org
Preclinical Biological Activity Studies in in Vitro and Animal Models Strictly Excluding Human Clinical Trial Data
Antiproliferative Activity against Various Cancer Cell Lines (e.g., HepG2, MCF-7, A549, MDA-MB-231)
Specific in vitro antiproliferative studies on 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) have not been detailed in the reviewed scientific literature. However, the thieno[2,3-d]pyrimidine (B153573) core is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives demonstrating potent activity against a range of cancer cell lines.
For instance, a series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects. researchgate.net One of the synthesized compounds exhibited an IC50 value of 27.6 μM against the MDA-MB-231 cell line, which was comparable to the positive control, paclitaxel (B517696) (IC50 of 29.3 μM). researchgate.net Another study highlighted that 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed cytotoxic activity against the MDA-MB-435 melanoma cell line. mdpi.com
Furthermore, certain thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer progression. Some have been designed as novel inhibitors of Epidermal Growth Factor Receptor (EGFR) with L858R/T790M mutations, showing potent antiproliferative activity against the H1975 and A549 non-small cell lung cancer cell lines. nih.gov
Table 1: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Unspecified Thieno[2,3-d]pyrimidine Derivative | MDA-MB-231 | 27.6 | researchgate.net |
| Paclitaxel (Control) | MDA-MB-231 | 29.3 | researchgate.net |
| Compound B1 (EGFR Inhibitor) | H1975 | Not specified | nih.gov |
| Compound B1 (EGFR Inhibitor) | A549 | Not specified | nih.gov |
Antimicrobial Activity Spectrum and Potency against Bacterial Strains
There is a lack of specific data on the antimicrobial activity of this compound in the reviewed literature. However, the thieno[2,3-d]pyrimidine nucleus has been explored for its potential as an antimicrobial agent. Studies on related thieno[2,3-d]pyrimidinedione derivatives have demonstrated antibacterial activity.
Several synthesized thieno[2,3-d]pyrimidinediones were tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov Two compounds, in particular, showed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L. nih.gov The activity against Gram-negative strains was generally moderate to weak. nih.gov Another study also reported on thieno[2,3-d]pyrimidine-core compounds showing activity against clinically relevant Gram-positive bacteria. nih.gov
Anti-Inflammatory Effects in Cellular and Preclinical Inflammatory Models
The anti-inflammatory mechanism of pyrimidine-based compounds often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. nih.gov Research on various thieno[2,3-d]pyrimidine derivatives has demonstrated their potential to exert anti-inflammatory effects. For example, some derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities, showing comparable effects to indomethacin (B1671933) in preclinical models. researchgate.net
Other Investigated Biological Activities (e.g., Antidiabetic Potential)
Direct evidence for the antidiabetic potential or other specific biological activities of this compound is not present in the reviewed scientific literature. However, the diverse biological profile of the thieno[2,3-d]pyrimidine scaffold suggests that its derivatives could be investigated for a variety of therapeutic targets. For instance, pyrimidine (B1678525) derivatives, in general, have been explored for their potential as antidiabetic agents. nih.gov
Future Research Trajectories and Translational Perspectives for Thieno 2,3 D Pyrimidine Compounds
Development of Novel Analogue Libraries for Advanced Target Validation
The development of novel analogue libraries based on the thieno[2,3-d]pyrimidine (B153573) scaffold is a critical step in advanced target validation and drug discovery. The synthesis of such libraries allows for a systematic exploration of the chemical space around the core structure, enabling the identification of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
A common synthetic route to 4-chloro-thieno[2,3-d]pyrimidine derivatives involves the use of phosphorus oxychloride (POCl3) to chlorinate the corresponding thieno[2,3-d]pyrimidin-4-one precursor. nih.govrsc.org This 4-chloro intermediate is a versatile building block for introducing a wide range of substituents at this position via nucleophilic substitution reactions. For instance, reaction with various amines can lead to the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives. nih.gov
The generation of a library of analogues of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine would involve modifications at various positions of the scaffold. For example, the 2-fluorophenyl group could be replaced with other substituted aryl or heteroaryl moieties to probe the structure-activity relationship (SAR) at this position. Additionally, the chlorine atom at the 4-position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse set of compounds.
Table 1: Key Synthetic Reactions for Thieno[2,3-d]pyrimidine Analogue Libraries
| Reaction Type | Reagents and Conditions | Purpose |
| Chlorination | POCl3, reflux | Introduction of a reactive chloro group at the 4-position |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | Diversification at the 4-position |
| Gewald Reaction | Carbonyl compound, active methylene (B1212753) nitrile, sulfur, base | Construction of the thiophene (B33073) ring |
| Cyclocondensation | 2-aminothiophene derivative, nitrile/formamide | Formation of the pyrimidine (B1678525) ring |
The resulting analogue libraries can then be screened against a panel of biological targets to validate their therapeutic potential. This high-throughput screening approach, combined with detailed SAR studies, can accelerate the identification of lead compounds for further development.
Application of Advanced Omics Technologies for Mechanistic Elucidation
To fully understand the mechanism of action of thieno[2,3-d]pyrimidine compounds, the application of advanced "omics" technologies is essential. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in cells upon treatment with a compound, offering deep insights into its biological effects.
For a compound like this compound, transcriptomic analysis (e.g., RNA-sequencing) could reveal changes in gene expression patterns in cancer cells, highlighting the signaling pathways that are modulated by the compound. For example, studies on other thieno[2,3-d]pyrimidine derivatives have shown their ability to induce apoptosis and affect cell cycle progression. researchgate.net Transcriptomics could identify the specific genes involved in these processes that are regulated by the compound.
Proteomics, the large-scale study of proteins, can identify the direct protein targets of a drug and downstream changes in protein expression and post-translational modifications. This can be crucial in validating the intended target and identifying potential off-target effects. For instance, if a thieno[2,3-d]pyrimidine derivative is designed as a kinase inhibitor, proteomics can confirm its binding to the target kinase and assess its impact on the phosphorylation of downstream substrates.
Metabolomics, which analyzes the complete set of small-molecule metabolites, can provide a functional readout of the physiological state of a cell. Changes in metabolic pathways upon treatment with a thieno[2,3-d]pyrimidine compound can reveal novel mechanisms of action and potential biomarkers of drug response.
The integration of data from these different omics platforms can provide a comprehensive understanding of the compound's mechanism of action, facilitating its optimization and clinical development.
Exploration of New Biological Targets and Therapeutic Areas for Chemical Probes
While the primary focus of research on thieno[2,3-d]pyrimidine derivatives has been in oncology, their structural versatility suggests that they may have therapeutic potential in other areas as well. The development of potent and selective chemical probes based on this scaffold is a key strategy for exploring new biological targets and expanding their therapeutic applications.
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can act as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Receptor-Interacting Protein Kinase 2 (RIPK2). nih.govnih.govtandfonline.com The inhibition of these kinases has implications not only for cancer but also for inflammatory and autoimmune diseases. For example, RIPK2 is a key mediator of inflammatory signaling, and its inhibition by thieno[2,3-d]pyrimidine derivatives suggests their potential as anti-inflammatory agents. nih.gov
Furthermore, the thieno[2,3-d]pyrimidine scaffold has been explored for its activity against other targets, such as phosphodiesterase 4 (PDE4), which is relevant for inflammatory conditions like asthma and chronic obstructive pulmonary disease. The structural similarity of thieno[2,3-d]pyrimidines to purine (B94841) bases also suggests their potential to interact with a wide range of enzymes and receptors that recognize purines, opening up further avenues for drug discovery. nih.gov
Table 2: Potential Biological Targets for Thieno[2,3-d]pyrimidine Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Kinases | VEGFR-2, EGFR, RIPK2, PI3K | Oncology, Inflammation |
| Phosphodiesterases | PDE4 | Inflammatory Diseases |
| Other Enzymes | D-dopachrome tautomerase | Cancer |
The development of highly specific chemical probes will be instrumental in validating these new targets and exploring the full therapeutic potential of the thieno[2,3-d]pyrimidine scaffold.
Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of thieno[2,3-d]pyrimidine derivatives is no exception. These computational tools can significantly accelerate the design-make-test-analyze cycle, leading to the faster identification of promising drug candidates.
AI and ML algorithms can be trained on large datasets of existing thieno[2,3-d]pyrimidine compounds and their associated biological activities to build predictive models. These models can then be used to:
Predict the activity of virtual compounds: This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of compounds with the highest predicted potency and desired properties.
Optimize lead compounds: Generative models can propose novel molecular structures with improved activity and pharmacokinetic profiles based on the SAR of existing compounds.
Predict ADMET properties: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new compounds, helping to identify potential liabilities early in the drug discovery process.
Molecular docking and molecular dynamics simulations, which are often enhanced by AI, can provide detailed insights into the binding mode of thieno[2,3-d]pyrimidine derivatives with their protein targets. nih.gov This information is invaluable for rational drug design and the optimization of ligand-target interactions.
By leveraging the power of AI and ML, researchers can more efficiently navigate the vast chemical space of thieno[2,3-d]pyrimidine derivatives, leading to the accelerated discovery of novel therapeutics for a range of diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions using substituted benzylamines and chlorinated precursors (e.g., 4-chloro-2-trifluoromethyl derivatives) in the presence of phosphorus oxychloride (POCl₃) . Cyclization strategies, such as the modified Niementowski reaction with formamide at elevated temperatures (~200°C), are also employed to form the thieno[2,3-d]pyrimidine core . Key intermediates like 2-amino-3-thiophenecarboxylates are cyclized with reagents like urea or nitriles to introduce substituents . Post-synthetic modifications (e.g., chlorination with POCl₃) enhance reactivity for downstream functionalization .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ-values in DMSO-d₆ or CDCl₃) .
- GC-MS : For purity assessment and molecular ion identification, particularly for intermediates like 2,4-dichloro derivatives .
- X-ray crystallography : Resolves crystal structure and confirms regiochemistry, as seen in tetracyclic derivatives .
- IR spectroscopy : Validates functional groups (e.g., C-Cl stretches) .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer :
- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of volatile reagents (e.g., POCl₃) .
- Waste disposal : Segregate hazardous waste (e.g., chlorinated byproducts) and use certified disposal services to mitigate environmental contamination .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and optimize its pharmacokinetics?
- Methodological Answer :
- Molecular docking : Screen against targets like EGFR or VEGFR-2 using software (e.g., AutoDock) to identify binding modes and affinity trends .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to validate docking results .
- ADMET prediction : Use tools like SwissADME to evaluate solubility (LogS), permeability (LogP), and cytochrome P450 interactions, guiding substituent modifications (e.g., adding polar groups to improve bioavailability) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Orthogonal assays : Validate anti-proliferative activity using both MTT and clonogenic assays to rule out assay-specific artifacts .
- Control variables : Standardize cell lines (e.g., HCT-116 vs. HeLa), compound concentrations, and incubation times .
- Comparative docking : Reconcile divergent results by modeling interactions with isoforms (e.g., EGFR mutants vs. wild-type) .
Q. How do functional group modifications at specific positions enhance anticancer activity?
- Methodological Answer :
- Position 2 : Introducing electron-withdrawing groups (e.g., -F, -Cl) improves EGFR kinase inhibition by enhancing electrophilicity .
- Position 6 : Adding 1,3,4-oxadiazole substituents increases antiproliferative activity via π-π stacking with kinase active sites .
- SAR studies : Systematically replace substituents (e.g., phenyl with pyridyl) and measure changes in IC₅₀ against cancer cell panels to identify critical pharmacophores .
Q. What methodologies are used to design dual-target inhibitors (e.g., VEGFR-2/AKT) from this scaffold?
- Methodological Answer :
- Fragment-based design : Merge structural motifs from known VEGFR-2 and AKT inhibitors (e.g., hinge-binding thienopyrimidine core with hydrophobic tails) .
- Kinase profiling : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects and selectivity .
- Apoptosis/autophagy assays : Confirm dual mechanisms via flow cytometry (Annexin V staining) and LC3-II Western blotting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
